Predicted Lipophilicity (XLogP3): Hydroxybutyl vs. n-Butyl Side Chain
The 3-hydroxybutyl substituent of the target compound reduces predicted lipophilicity by approximately 1.0 log unit relative to the non-hydroxylated n-butyl analog (2-(butylamino)nicotinic acid, CAS 74611-53-3), indicating a meaningful shift toward central nervous system (CNS)-favorable or solubility-sensitive target space .
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 0.96 (computed by PubChem/chemsrc ) |
| Comparator Or Baseline | 2-(Butylamino)nicotinic acid (CAS 74611-53-3): estimated XLogP3 ≈ 2.0–2.3 (based on higher hydrophobicity of the n-butyl chain ) |
| Quantified Difference | Δ logP ≈ –1.0 to –1.3 (more polar) |
| Conditions | In silico prediction (XLogP3 algorithm); experimental logD₇.₄ data unavailable |
Why This Matters
A one-log reduction in lipophilicity can differentiate a compound's suitability for parenteral versus oral administration and its risk of phospholipidosis or CYP promiscuity.
